BenchChemオンラインストアへようこそ!

Grgdsp

Integrin binding assay Scintillation Proximity Assay (SPA) Fibronectin displacement

GRGDSP is the minimum viable RGD peptide for integrin inhibition in physiological Ca²⁺/Mg²⁺ media—RGDS is inert under these conditions. Its moderate affinity (α5β1 IC50 ~2–3 μM; αvβ3 ~1.97 μM) prevents signal saturation in competitive displacement assays (SPA, ELISA, protein chip), making it the optimal reference ligand. The D→E substitution in GRGESP completely abrogates activity; these peptides are not functionally interchangeable. Supplied as ≥98% pure lyophilized powder. Validated for vascular permeability studies, biomaterials endothelialization, and cancer metastasis research.

Molecular Formula C22H37N9O10
Molecular Weight 587.6 g/mol
Cat. No. B549922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrgdsp
SynonymsGdRGDSP
Gly-Arg-Gly-Asp-Ser-Pro
glycyl-arginyl-glycyl-aspartyl-seryl-proline
glycyl-arginyl-glycyl-aspartyl-seryl-proline, D-seryl isomer
GRGDSP
Molecular FormulaC22H37N9O10
Molecular Weight587.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O
InChIInChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13-,14-/m0/s1
InChIKeyNTEDOEBWPRVVSG-XUXIUFHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRGDSP Peptide in Scientific Procurement: Technical Identity and Functional Scope


GRGDSP (Gly-Arg-Gly-Asp-Ser-Pro) is a synthetic linear hexapeptide containing the Arg-Gly-Asp (RGD) integrin-recognition motif derived from the fibronectin cell-binding domain [1]. As a soluble, competitive inhibitor, it binds to the RGD-binding pocket of various integrin receptors (e.g., α5β1, αvβ3, GPIIb/IIIa), thereby blocking native ligand engagement and disrupting integrin-mediated cell adhesion, migration, and signaling processes [2]. The peptide is supplied as a lyophilized powder with a reported purity of ≥98%, and is routinely employed as a research tool in cell biology, tissue engineering, cancer metastasis studies, and vascular biology, with documented applications at working concentrations ranging from low micromolar to millimolar .

Why GRGDSP Cannot Be Interchanged with Generic RGD Analogs: Procurement Considerations


Procurement decisions involving RGD-based peptides must recognize that even conservative sequence variations within the RGD motif produce functionally distinct pharmacological and biological profiles. The substitution of a single amino acid—most critically the Asp (D) to Glu (E) alteration in GRGESP—completely abrogates integrin-binding activity and serves as the essential inactive control for GRGDSP-containing studies [1]. Furthermore, truncation variants such as RGDS or GRGDS demonstrate altered potency, selectivity, and condition-dependent efficacy that preclude direct substitution in established protocols [2]. The presentation geometry (linear vs. cyclic) and flanking residues (e.g., Ser-Pro in GRGDSP) profoundly influence integrin subtype engagement, with linear GRGDSP preferentially engaging β1-containing integrins while looped or cyclic variants favor αvβ3 [3]. Given that GRGDSP exhibits measurable differences in IC50 values, cell-type-specific effects, and even opposing functional outcomes compared to its closest analogs, generic substitution without empirical validation risks experimental inconsistency and data irreproducibility [4].

GRGDSP Comparative Performance Data: Quantitative Differentiation from Analogs


GRGDSP vs. Cyclic RGD Peptides: α5β1 Integrin Binding Affinity (IC50 Comparison)

In a cell-free scintillation proximity assay measuring displacement of 125I-fibronectin binding to antibody-captured α5β1 integrin, GRGDSP exhibited an IC50 of 2.6 μM [1]. By comparison, the cyclic peptide cRGDGF (containing the same RGD core) achieved an IC50 of 0.045 μM, representing an approximately 58-fold higher potency. GRGDSP's affinity was 1.2-fold higher than cRGEGF (IC50 = 3.2 μM) and 14-fold higher than cRRETAWA (IC50 = 37 μM). This positions GRGDSP as a moderate-affinity reference standard against which high-potency cyclic peptides are benchmarked, establishing its utility as a non-covalent, reversible probe where stronger inhibition by cyclic analogs would confound dynamic or titration-based studies.

Integrin binding assay Scintillation Proximity Assay (SPA) Fibronectin displacement α5β1

GRGDSP vs. Non-RGD Peptide P11: Competitive Antagonism at αvβ3 Integrin

In a competitive protein chip assay evaluating antagonism of αvβ3 integrin, GRGDSP exhibited an IC50 of 1968.73 ± 444.32 nM (≈1.97 μM) [1]. By contrast, the novel non-RGD peptide P11 (HSDVHK), which binds the same RGD-binding site via an SDV motif, demonstrated an IC50 of 25.72 ± 3.34 nM, representing a 76.5-fold stronger antagonism. Molecular docking simulations corroborated this difference, yielding binding free energies of -3.10 kcal/mol for GRGDSP versus -3.99 kcal/mol for P11, corresponding to a calculated 4.5-fold lower Ki for P11 [1]. This establishes GRGDSP as a reference RGD-containing antagonist of moderate potency at αvβ3, with the P11 comparison defining a quantitative benchmark for evaluating non-RGD peptidomimetics.

αvβ3 integrin Protein chip assay Molecular docking SDV sequence

GRGDSP vs. RGDS and GRGDS: Condition-Dependent Cell Spreading Inhibition

In studies of BHK cell spreading on fibronectin-coated substrata in Ca²⁺/Mg²⁺-containing medium, both GRGDSP and GRGDS inhibited cell spreading, whereas the truncated peptide RGDS did not [1]. However, in Mn²⁺-containing medium, all three peptides (GRGDSP, GRGDS, and RGDS) inhibited spreading. The inactive control peptide GRGESP failed to inhibit spreading under any condition tested [1]. This demonstrates that the flanking residues (Gly and Ser-Pro in GRGDSP) confer activity in physiological divalent cation conditions where the minimal RGDS sequence is inert, and that GRGDSP and GRGDS exhibit comparable but not identical activity profiles. This data underscores that the minimal RGD core is insufficient for reliable integrin antagonism across all experimental conditions, and that the full GRGDSP hexapeptide provides broader condition-independent activity.

Cell spreading BHK cells Integrin receptors Manganese

GRGDSP vs. GRGESP: Divergent Effects on In Vivo Metastasis

In an in vivo experimental metastasis model using SR-BALB fibrosarcoma cells injected intravenously into BALB/c mice, co-injection of GRGESP (the Glu-substituted analog) reduced the number of lung metastatic colonies by approximately 70% compared to untreated controls [1]. Remarkably, co-injection of GRGDSP—containing the conservative Glu→Asp substitution—did not affect metastatic behavior [1]. This represents a striking functional divergence: the inactive control peptide paradoxically exhibits anti-metastatic activity in vivo, while the active RGD-containing GRGDSP does not. This underscores that in vivo efficacy is not predicted by in vitro RGD-binding activity and that the Asp residue in GRGDSP may confer different pharmacokinetic or biodistribution properties that limit its anti-metastatic potential in this model.

Experimental metastasis Murine fibrosarcoma In vivo GRGESP

GRGDSP vs. GRADSP and GRGDdSP: Differential Effects on Microvascular Permeability

In isolated perfused porcine coronary venules, GRGDSP produced a 4.5-fold increase in albumin permeability, significantly higher than the 2- to 3-fold increases induced by GRGDdSP (selective fibronectin inhibitor) or GPenGRGDSPCA (selective vitronectin inhibitor) [1]. The inactive control peptide GRADSP did not significantly affect permeability. This demonstrates that GRGDSP's dual inhibition of integrin binding to both fibronectin and vitronectin yields a supra-additive effect on microvascular barrier disruption, exceeding the sum of selective inhibitors. The data establish a rank-order potency: GRGDSP (4.5-fold) > GPenGRGDSPCA (2-3×) ≈ GRGDdSP (2-3×) ≫ GRADSP (no effect).

Microvascular permeability Endothelial barrier Fibronectin Vitronectin

GRGDSP vs. Cyclic RGD Analogs: Cell Attachment Inhibition Potency (20-Fold Difference)

In a comparative cell adhesion study using B16 melanoma cells on fibronectin-coated wells, the cyclic peptide cyclo(GRGDSPA) inhibited cell attachment at a 20-fold lower concentration than its linear counterpart (GRGDSP-based) [1]. The rank order of inhibitory activity was: cyclo(GRGDSPA) ≫ cyclo(GRGD) > cyclo(RGDS), and cyclo(GRGDSP) > cyclo(GRGDS) > cyclo(RGDSP). This quantitative fold-difference defines the potency gap between linear GRGDSP-containing peptides and their cyclized derivatives, reflecting the increased conformational constraint and enhanced receptor avidity conferred by cyclization. Furthermore, cyclo(GRGDSPA) preferentially inhibited attachment to vitronectin over fibronectin, a selectivity profile shared with linear GRGDSP [1].

Cell adhesion assay Cyclic RGD B16 melanoma Fibronectin

Optimized Application Scenarios for GRGDSP Based on Quantitative Differentiation


Integrin-Ligand Binding Assays Requiring Moderate-Affinity RGD Probes

GRGDSP is optimally deployed as a reference RGD-containing ligand in competitive binding assays (SPA, ELISA, protein chip) where a moderate affinity (IC50 ≈ 2-3 μM for α5β1; IC50 ≈ 1.97 μM for αvβ3) is desirable to establish a dynamic displacement range [1][2]. Its 58-fold lower potency than high-affinity cyclic peptides like cRGDGF prevents saturation of the assay signal, enabling accurate IC50 determination for novel compounds. GRGDSP's affinity is well-characterized across multiple integrin subtypes, providing a standardized benchmark for comparative pharmacology studies [1].

Microvascular Permeability and Endothelial Barrier Function Studies

For ex vivo and in vitro studies of endothelial barrier integrity, GRGDSP is the preferred tool when maximal disruption of integrin-mediated adhesion to both fibronectin and vitronectin is required. Its 4.5-fold increase in venular permeability significantly exceeds the 2- to 3-fold increases achieved by selective fibronectin or vitronectin inhibitors [3]. This makes GRGDSP particularly valuable in isolated perfused vessel preparations and transwell permeability assays where robust, reproducible barrier disruption is needed to validate the role of dual integrin engagement [3].

Cell Adhesion and Spreading Assays in Physiological Buffers

In standard cell culture experiments conducted in Ca²⁺/Mg²⁺-containing media, GRGDSP provides reliable inhibition of integrin-mediated adhesion and spreading, whereas the minimal RGDS peptide is inert [4]. This establishes GRGDSP as the minimum viable RGD peptide for studies in physiological ionic conditions, making it the default choice for laboratories seeking a single, versatile integrin inhibitor that functions across a range of divalent cation environments [4].

Surface Modification of Cardiovascular Implants and Tissue Engineering Scaffolds

GRGDSP is extensively employed for the surface functionalization of vascular grafts, stents, and other cardiovascular implants to promote endothelialization via integrin-mediated cell adhesion . In biomaterials research, GRGDSP-modified surfaces enhance endothelial cell attachment and spreading, with the linear presentation preferentially engaging β1-containing integrins over αvβ3 [5]. This differential integrin engagement is exploited to guide cell-type-specific adhesion and to study integrin signaling in three-dimensional culture systems [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Grgdsp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.